Soyasaponin II

Vue d'ensemble

Description

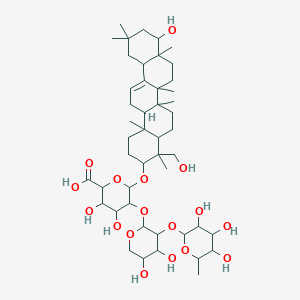

Soyasaponin II est un composé naturel que l’on trouve dans le soja (Glycine max) et d’autres légumineuses. Il appartient à la classe des saponines, qui sont des glycosides ayant une caractéristique moussante distinctive. This compound est connu pour ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, antioxydantes et hépato protectrices .

Applications De Recherche Scientifique

Soyasaponin II has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the structure-activity relationship of saponins.

Biology: this compound is investigated for its role in modulating immune responses and cellular signaling pathways.

Medicine: It has potential therapeutic applications in treating liver diseases, cancer, and inflammatory conditions.

Industry: this compound is used in the development of natural pesticides and as an additive in food and cosmetic products .

Mécanisme D'action

Soyasaponin II exerce ses effets par plusieurs mécanismes :

Anti-inflammatoire : Elle inhibe l’activation de l’inflammasome Nlrp3 et réduit la production de cytokines pro-inflammatoires comme l’interleukine 1β.

Antioxydant : Elle élimine les espèces réactives de l’oxygène et améliore l’activité des enzymes antioxydantes.

Hépato protectrice : this compound protège les cellules hépatiques en modulant l’expression des gènes impliqués dans l’apoptose et le stress oxydatif .

Composés similaires :

- Soyasaponin I

- Soyasaponin III

- Soyasaponin A1

- Soyasaponin A2

Comparaison : this compound est unique en raison de sa structure glycosidique spécifique et de la présence de certains groupes fonctionnels qui confèrent des activités biologiques distinctes. Comparée à d’autres soyasaponines, la this compound a montré des effets anti-inflammatoires et hépato protectrices supérieurs .

Analyse Biochimique

Biochemical Properties

Soyasaponin II interacts with various enzymes, proteins, and other biomolecules. It has been found to have a significant impact on cellular immunity . The strength of this function is closely related to the chemical structure of saponins . The sugar chain part of each soyasaponin differs at C-3: this compound is “Rha-Ara-GlcA-” . It is reasonable to infer that the longer the glycochain attached to C-3 of aglycones, the stronger the ability to induce a Th2 immune response .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . It can activate the immune system in mammals, promoting both specific immunity and nonspecific immunity . In addition, this compound can exert strong anti-inflammatory effects and induce immune homeostasis in many diseases .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. One study found that this compound protects against acute liver failure by diminishing Y-Box Binding Protein 1 (YB-1) phosphorylation and Nlrp3-inflammasome priming in mice . Phosphorylated YB-1 could activate Nlrp3 mRNA transcription by binding the promoter region .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, one study found that Lipopolysaccharide/D-galactosamine (LPS/GalN) administration markedly decreased fecal and hepatic this compound levels . This compound treatment protected mice against LPS/GalN induced acute liver injury .

Metabolic Pathways

This compound is involved in various metabolic pathways. While specific metabolic pathways of this compound are not mentioned in the search results, it’s known that saponins are complex molecules consisting of non-sugar aglycone coupled to sugar chain units .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters. GmMATE100, a member of the MATE transporter family in the soybean genome, has been identified as a soyasaponin transporter responsible for the transport of type A and type B soyasaponins from the cytoplasm to the vacuole .

Subcellular Localization

The subcellular localization of this compound is primarily in the vacuole . This localization is facilitated by the GmMATE100 transporter, which is localized to the vacuolar membrane in both plant and yeast cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de la soyasaponin II implique généralement l’extraction à partir de graines de soja en utilisant des solvants tels que le méthanol ou l’éthanol. L’extrait est ensuite soumis à des techniques chromatographiques pour isoler la this compound. Des méthodes avancées telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse (MS) sont utilisées pour la purification et la caractérisation .

Méthodes de production industrielle : La production industrielle de this compound implique une extraction à grande échelle à partir de tourteau de soja ou d’autres produits à base de soja. Le processus comprend des étapes d’extraction par solvant, de filtration et de purification pour obtenir de la this compound de haute pureté. L’utilisation d’approches biotechnologiques, telles que la fermentation microbienne, est également explorée pour améliorer le rendement et l’efficacité .

Analyse Des Réactions Chimiques

Types de réactions : Soyasaponin II subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses liaisons glycosidiques.

Substitution : Des réactions de substitution peuvent se produire au niveau des portions sucrées attachées à la structure de l’aglycone.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium sont utilisés.

Substitution : Des conditions acides ou basiques facilitent les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la this compound, qui peuvent présenter des activités biologiques différentes .

4. Applications de la recherche scientifique

This compound a une large gamme d’applications dans la recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier la relation structure-activité des saponines.

Biologie : this compound est étudié pour son rôle dans la modulation des réponses immunitaires et des voies de signalisation cellulaire.

Médecine : Elle a des applications thérapeutiques potentielles dans le traitement des maladies du foie, du cancer et des affections inflammatoires.

Industrie : this compound est utilisée dans le développement de pesticides naturels et comme additif dans les produits alimentaires et cosmétiques .

Comparaison Avec Des Composés Similaires

- Soyasaponin I

- Soyasaponin III

- Soyasaponin A1

- Soyasaponin A2

Comparison: Soyasaponin II is unique due to its specific glycosidic structure and the presence of certain functional groups that confer distinct biological activities. Compared to other soyasaponins, this compound has shown superior anti-inflammatory and hepatoprotective effects .

Propriétés

IUPAC Name |

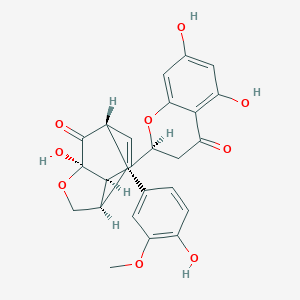

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O17/c1-21-29(51)31(53)34(56)39(60-21)63-36-30(52)24(49)19-59-40(36)64-37-33(55)32(54)35(38(57)58)62-41(37)61-28-12-13-44(5)25(45(28,6)20-48)11-14-47(8)26(44)10-9-22-23-17-42(2,3)18-27(50)43(23,4)15-16-46(22,47)7/h9,21,23-37,39-41,48-56H,10-20H2,1-8H3,(H,57,58)/t21-,23-,24-,25+,26+,27+,28-,29-,30-,31+,32-,33-,34+,35-,36+,37+,39-,40-,41+,43+,44-,45+,46+,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZLICPLPYSFNZ-IVWMTKFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C)C)C)C)C)C(=O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(C[C@H]8O)(C)C)C)C)C)C)C(=O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317250 | |

| Record name | Soyasaponin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

913.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Soyasaponin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55319-36-3 | |

| Record name | Soyasaponin II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55319-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soyasaponin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Soyasaponin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212 - 215 °C | |

| Record name | Soyasaponin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)